REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:19][CH3:20])[C@@H:4]1[CH2:8][CH2:7][CH2:6][N:5]1C(OCC1C=CC=CC=1)=O>CCO.[Ni]>[CH3:1][O:2][CH:3]([O:19][CH3:20])[CH:4]1[CH2:8][CH2:7][CH2:6][NH:5]1
|
Name
|
acetal
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
COC([C@H]1N(CCC1)C(=O)OCC1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the trace amounts of sulphur impurities
|
Type
|
CUSTOM
|
Details
|
Excess nickel was removed by filtration through Celite
|
Name
|
|
Type
|
|
Smiles
|
COC(C1NCCC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |